

An In-Depth Technical Guide to 3-[(Morpholin-4-yl)methyl]benzaldehyde

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 3- (Morpholinomethyl)benzaldehyde |
| Cat. No.: | B1599462 |

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Foreword: Unveiling the Potential of a Versatile Morpholine-Containing Scaffold

To the dedicated researchers, scientists, and drug development professionals who continually strive to advance the frontiers of medicine, this technical guide offers a comprehensive exploration of the chemical entity 3-[(morpholin-4-yl)methyl]benzaldehyde. The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability to drug candidates.^[1] Its presence in numerous approved drugs is a testament to its utility in drug design. This guide is meticulously crafted to provide not only the foundational knowledge of this specific compound but also to illuminate the strategic thinking behind its synthesis and characterization, thereby empowering you to harness its potential in your research endeavors.

Introduction to 3-[(Morpholin-4-yl)methyl]benzaldehyde: A Building Block of Interest

3-[(Morpholin-4-yl)methyl]benzaldehyde, with the CAS number 446866-83-7, is an aromatic aldehyde featuring a morpholine moiety connected to the benzene ring via a methylene bridge at the meta position.^{[2][3]} This structural arrangement offers a unique combination of a reactive aldehyde group, a flexible linker, and a basic morpholine ring. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and multicomponent reactions, making it a valuable intermediate

for the synthesis of more complex molecules.^{[4][5]} The morpholine group, a common feature in bioactive compounds, can influence pharmacokinetic properties and participate in crucial hydrogen bonding interactions with biological targets.^[1]

This guide will delve into the essential physicochemical properties of 3-[(morpholin-4-yl)methyl]benzaldehyde, provide detailed, field-proven protocols for its synthesis and characterization, and discuss its potential applications in drug discovery and development based on the established roles of the morpholine scaffold.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of 3-[(morpholin-4-yl)methyl]benzaldehyde.

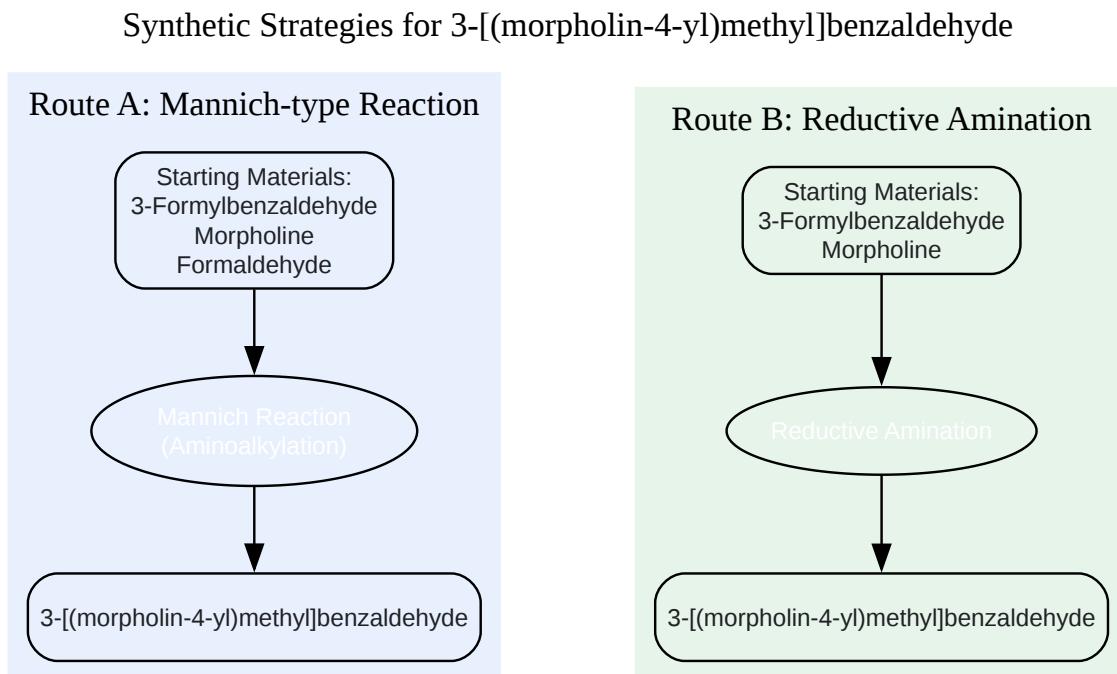
| Property | Value | Source |
|--------------------------------|--|---|
| IUPAC Name | 3-[(morpholin-4-yl)methyl]benzaldehyde | [2] |
| CAS Number | 446866-83-7 | [2] [3] |
| Molecular Formula | C12H15NO2 | [2] [6] |
| Molecular Weight | 205.25 g/mol | [2] [6] |
| Appearance | Powder or liquid | [7] |
| Purity | ≥95% (typical commercial grade) | [2] |
| Canonical SMILES | <chem>C1COCCN1CC2=CC=CC(=C2)C=O</chem> | [2] |
| InChI Key | KMYNYFKOOXFQGB-UHFFFAOYSA-N | [2] |
| XLogP3 | 1.4 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Topological Polar Surface Area | 38.8 Å ² | [8] |
| Heavy Atom Count | 15 | [8] |
| Formal Charge | 0 | [8] |
| Complexity | 224 | [8] |

Synthesis of 3-[(Morpholin-4-yl)methyl]benzaldehyde: Plausible Synthetic Strategies

While a specific, peer-reviewed synthesis protocol for 3-[(morpholin-4-yl)methyl]benzaldehyde is not readily available in the current literature, its structure strongly suggests two highly plausible and efficient synthetic routes: the Mannich reaction and reductive amination. Both methods are widely used in organic synthesis for the formation of β -amino carbonyl compounds and substituted amines, respectively.

Proposed Synthetic Workflow: A Comparative Overview

The choice between the Mannich reaction and reductive amination would depend on the availability of starting materials, desired scale, and reaction conditions. Below is a conceptual workflow comparing these two approaches.



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Caption: Comparative workflow of plausible synthetic routes.

Experimental Protocol 1: Synthesis via Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.^{[5][9]} This process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in situ reduction to the corresponding amine.

Causality Behind Experimental Choices: This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable iminium intermediate. The choice of sodium triacetoxyborohydride as the reducing agent is strategic; it is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and does not reduce the aldehyde starting material.^[10] Dichloromethane is selected as the solvent due to its inertness and ability to dissolve both the reactants and the intermediate. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of 3-formylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add morpholine (1.1 eq) followed by glacial acetic acid (0.1 eq).
- **Iminium Formation:** Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
- **Reduction:** Add sodium triacetoxyborohydride (NaBH(OAc)_3 , 1.5 eq) portion-wise over 15 minutes.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the organic layer, and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(morpholin-4-yl)methyl]benzaldehyde.

Experimental Protocol 2: Synthesis via the Mannich Reaction

The Mannich reaction is a three-component condensation that forms a C-C bond through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[\[1\]](#)[\[11\]](#)[\[12\]](#) In the context of synthesizing our target molecule, a variation of this reaction using an aromatic aldehyde as the substrate can be envisioned.

Causality Behind Experimental Choices: The Mannich reaction is typically carried out under acidic conditions to generate the electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and the secondary amine (morpholine).[\[11\]](#) 3-Formylbenzaldehyde, while not having a traditional enolizable proton, can participate in this reaction under certain conditions, or a related aminoalkylation at the benzylic position can be achieved. Ethanol is a common solvent for Mannich reactions, and refluxing provides the necessary energy to drive the reaction to completion.

Step-by-Step Methodology:

- **Reagent Preparation:** In a round-bottom flask, combine morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.2 eq) in ethanol (0.5 M).
- **Iminium Salt Formation:** Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~1-2. Stir for 30 minutes to form the morpholinomethyl iminium salt.
- **Reaction with Aldehyde:** To this mixture, add 3-formylbenzaldehyde (1.0 eq) and heat the reaction to reflux.
- **Reaction Monitoring:** Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).
- **Workup:** Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO_3 .
- **Extraction and Purification:** Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 3-[(morpholin-4-yl)methyl]benzaldehyde. The following techniques provide a self-validating system to ensure the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: This technique will provide information on the number of different types of protons and their chemical environments. Expected signals would include:
 - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).
 - Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring.
 - A singlet for the benzylic methylene protons (-CH₂-) adjacent to the morpholine nitrogen.
 - Two triplets corresponding to the protons on the morpholine ring (-CH₂-N- and -CH₂-O-).
- ^{13}C NMR: This will confirm the carbon framework of the molecule. Key expected signals include:
 - A signal for the aldehyde carbonyl carbon (C=O) at δ > 190 ppm.
 - Signals for the aromatic carbons.
 - Signals for the benzylic methylene carbon and the two distinct carbons of the morpholine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- A strong C=O stretch for the aldehyde at \sim 1700 cm⁻¹.

- C-H stretching vibrations for the aromatic and aliphatic protons.
- C-O-C stretching for the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected $[M+H]^+$ ion would have an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 3-[(morpholin-4-yl)methyl]benzaldehyde is not yet published, the morpholine scaffold is a well-established pharmacophore with a wide range of biological activities.^[1] The presence of this moiety suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is found in a variety of approved drugs, including the antibiotic linezolid, the anticancer agent gefitinib, and the antidepressant reboxetine. Its utility stems from its ability to:

- Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility and metabolic stability, leading to improved oral bioavailability.^[1]
- Act as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.
- Serve as a Bioisosteric Replacement: It can be used as a bioisostere for other cyclic amines or less stable functional groups.

Potential Therapeutic Areas for Derivatives

Derivatives of 3-[(morpholin-4-yl)methyl]benzaldehyde could be explored for a variety of therapeutic applications, including:

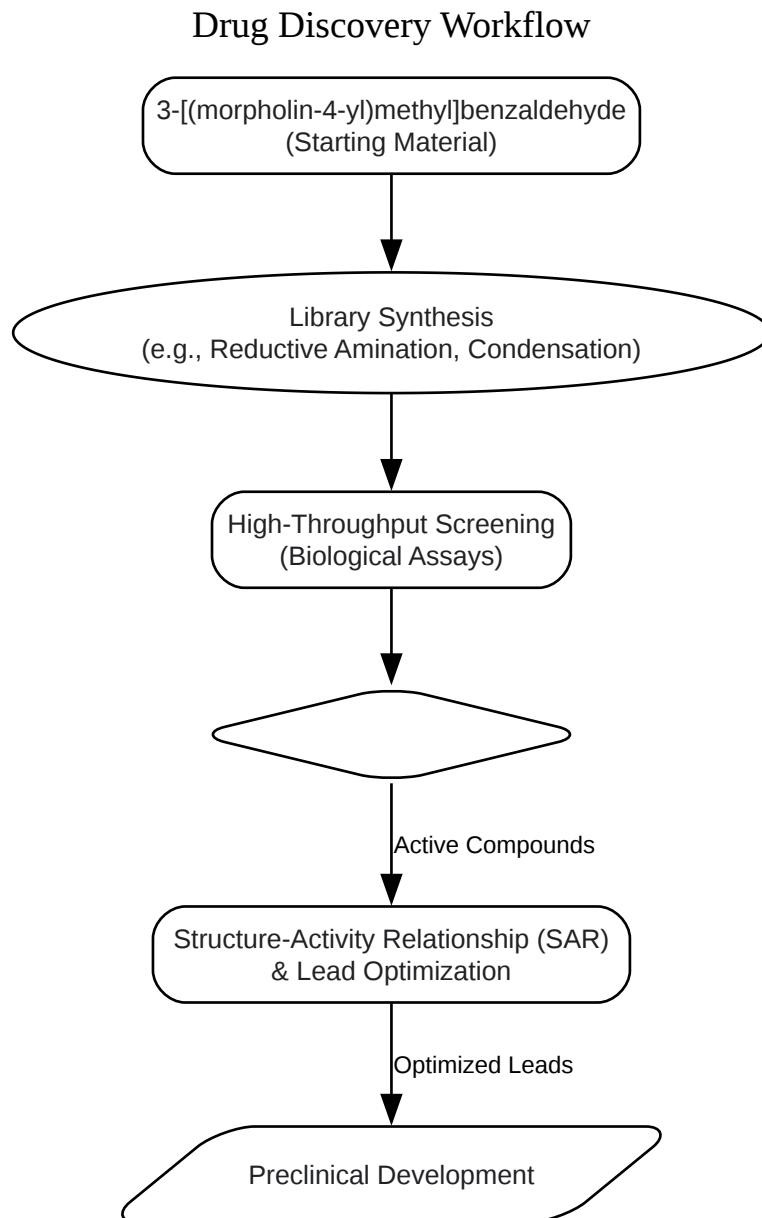
- Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine moiety.[13][14]
- Infectious Diseases: The morpholine ring is present in several antibacterial and antifungal agents.[15]
- Central Nervous System (CNS) Disorders: The ability of the morpholine scaffold to modulate the properties of CNS-active compounds is well-documented.[16]

Future Research Directions

The versatile aldehyde functionality of 3-[(morpholin-4-yl)methyl]benzaldehyde makes it an ideal starting material for the generation of compound libraries for high-throughput screening. Future research should focus on:

- Synthesis of Derivatives: Utilizing the aldehyde for reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and the formation of hydrazones and oximes to create a diverse range of new chemical entities.
- Biological Screening: Evaluating the synthesized derivatives in a variety of biological assays to identify potential lead compounds.
- Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active compounds to optimize their potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates a potential workflow for the utilization of 3-[(morpholin-4-yl)methyl]benzaldehyde in a drug discovery program.



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Caption: Drug discovery workflow utilizing the target compound.

Conclusion

3-[(Morpholin-4-yl)methyl]benzaldehyde represents a promising and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven utility of the morpholine scaffold, makes it an attractive starting point for the development of

novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, plausible synthetic routes with detailed protocols, and a forward-looking perspective on its potential applications. It is our hope that this information will serve as a valuable resource for researchers and scientists, catalyzing new discoveries and advancements in the field of drug development.

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